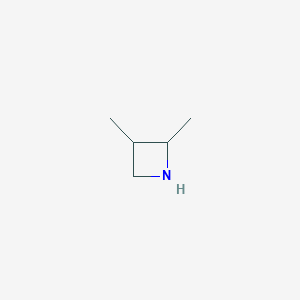
2,3-Dimethylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylazetidine is a four-membered nitrogen-containing heterocycle with two methyl groups attached to the second and third carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylazetidine can be achieved through several methods. One common approach involves the intramolecular cyclization of γ-prenylated amines mediated by iodine. This method provides a convenient and highly diastereoselective route to 3,3-dimethylazetidines . Another method involves the reduction of γ-chloro-α-(N-alkylimino)esters using sodium cyanoborohydride in methanol, followed by hydrogenolysis and acidic hydrolysis to yield 3,3-dimethylazetidine-2-carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: Substitution reactions can introduce various functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and alkylation reactions often use reagents like halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce various azetidine derivatives with different functional groups.
Scientific Research Applications
2,3-Dimethylazetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research has explored its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethylazetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated by its ability to form stable complexes with enzymes or other biological molecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3,3-Dimethylazetidine: A closely related compound with similar structural properties.
Aziridines: Three-membered nitrogen-containing heterocycles with different reactivity and stability profiles.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with distinct chemical behavior compared to azetidines.
Uniqueness: 2,3-Dimethylazetidine is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable compound for studying ring strain effects and developing new synthetic methodologies .
Properties
Molecular Formula |
C5H11N |
|---|---|
Molecular Weight |
85.15 g/mol |
IUPAC Name |
2,3-dimethylazetidine |
InChI |
InChI=1S/C5H11N/c1-4-3-6-5(4)2/h4-6H,3H2,1-2H3 |
InChI Key |
BMVHDBKYVGUEIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




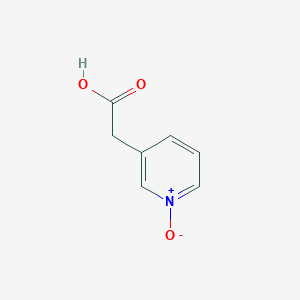
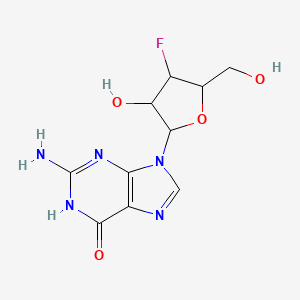
![benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate](/img/structure/B12286397.png)
![1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene](/img/structure/B12286404.png)
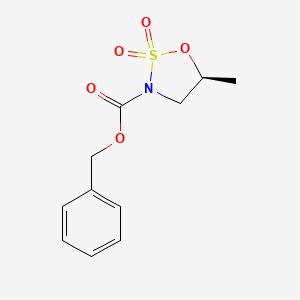
![[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12286414.png)
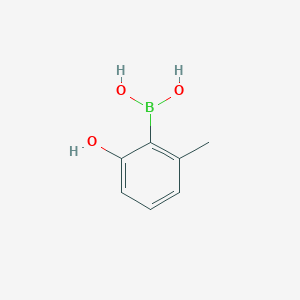
![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione](/img/structure/B12286423.png)
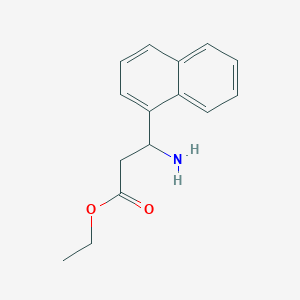
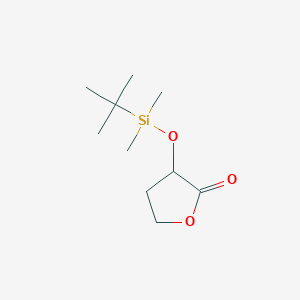
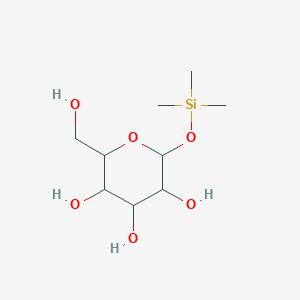
![6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12286445.png)
